molecular formula C12H21NO3S2Si B15166711 N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide CAS No. 600156-73-8

N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide

Cat. No.: B15166711
CAS No.: 600156-73-8
M. Wt: 319.5 g/mol
InChI Key: FUUZROOYLOALEX-UHFFFAOYSA-N
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Description

N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide is a complex organosilicon compound with a unique structure that combines silicon, sulfur, and aromatic functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropyl(dimethyl)silane and benzenesulfonamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide involves its interaction with molecular targets through its sulfonamide and silicon-containing groups. These interactions can modulate various biochemical pathways, including:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Signal Transduction: It can influence signal transduction pathways by interacting with key signaling molecules, leading to changes in cellular responses.

    Antioxidant Activity: The compound’s structure allows it to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from damage.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Trimethoxysilyl)propyl]benzenesulfonamide
  • N-[3-(Trihydroxysilyl)propyl]benzenesulfonamide
  • N-[3-(Dimethylsilyl)propyl]benzenesulfonamide

Uniqueness

N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide stands out due to its unique combination of silicon and sulfur functionalities, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring materials with specific reactivity and stability profiles.

Properties

CAS No.

600156-73-8

Molecular Formula

C12H21NO3S2Si

Molecular Weight

319.5 g/mol

IUPAC Name

N-[3-[hydroxy(dimethyl)silyl]propyl-methyl-λ4-sulfanylidene]benzenesulfonamide

InChI

InChI=1S/C12H21NO3S2Si/c1-17(10-7-11-19(2,3)16)13-18(14,15)12-8-5-4-6-9-12/h4-6,8-9,16H,7,10-11H2,1-3H3

InChI Key

FUUZROOYLOALEX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCS(=NS(=O)(=O)C1=CC=CC=C1)C)O

Origin of Product

United States

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